molecular formula C24H23NO B583862 Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone CAS No. 1415744-44-3

Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone

Cat. No.: B583862
CAS No.: 1415744-44-3
M. Wt: 350.5 g/mol
InChI Key: JDNLPKCAXICMBW-WRMMWXQOSA-N
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Description

JWH 018-d9, also known as 1-naphthalenyl [1-(pentyl-2,2,3,3,4,4,5,5,5-d9)-1H-indol-3-yl]-methanone, is a synthetic cannabinoid. It is a deuterated analog of JWH 018, which means it has been modified to include deuterium atoms. This compound is primarily used as an analytical reference material for the quantification of JWH 018 in various samples . JWH 018-d9 is categorized as a synthetic cannabinoid and has been found in herbal blends like Spice/K2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH 018-d9 involves the incorporation of deuterium atoms into the JWH 018 molecule. The general synthetic route includes the reaction of 1-naphthoyl chloride with 1-pentylindole in the presence of a base. The deuterium atoms are introduced through the use of deuterated reagents, such as deuterated solvents or deuterated starting materials .

Industrial Production Methods

Industrial production of JWH 018-d9 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

JWH 018-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, reduced alcohol derivatives, and substituted indole compounds .

Mechanism of Action

JWH 018-d9 exerts its effects by acting as a full agonist at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which regulates various physiological processes such as pain, mood, and appetite. The binding of JWH 018-d9 to these receptors leads to the activation of intracellular signaling pathways, resulting in the modulation of neurotransmitter release and other cellular responses .

Comparison with Similar Compounds

JWH 018-d9 is similar to other synthetic cannabinoids such as JWH 018, JWH 073, and AM-2201. it is unique due to the incorporation of deuterium atoms, which makes it useful as an internal standard in analytical studies . The following table highlights the similarities and differences:

Compound Structure Receptor Affinity (CB1) Receptor Affinity (CB2)
JWH 018 1-naphthalenyl (1-pentyl-1H-indol-3-yl) High High
JWH 018-d9 Deuterated analog of JWH 018 High High
JWH 073 1-naphthalenyl (1-butyl-1H-indol-3-yl) Moderate Moderate
AM-2201 1-(5-fluoropentyl)-3-(1-naphthoyl)indole Very High Very High

Conclusion

JWH 018-d9 is a valuable compound in scientific research due to its role as an analytical reference standard. Its unique deuterated structure allows for precise quantification of JWH 018 in various samples. The compound undergoes various chemical reactions and has significant applications in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds provides insights into its pharmacological effects and potential health risks.

Properties

IUPAC Name

naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-2-3-8-16-25-17-22(20-13-6-7-15-23(20)25)24(26)21-14-9-11-18-10-4-5-12-19(18)21/h4-7,9-15,17H,2-3,8,16H2,1H3/i1D3,2D2,3D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNLPKCAXICMBW-WRMMWXQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016392
Record name JWH 018-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415744-44-3
Record name JWH 018-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
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Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
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Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
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Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
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Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone
Reactant of Route 6
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Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone

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